H3 Receptor Pharmacophore Confirmation via Patent Disclosure
The compound belongs to a genus of cyclopropyl amide derivatives explicitly described as histamine H3 receptor ligands in US Patent 9,029,381 B2 [1]. The patent establishes that compounds within this structural class can exhibit inverse agonist activity at the H3 receptor, which is relevant for therapeutic areas such as cognitive disorders, sleep-wake regulation, and metabolic disease. While the patent provides broad functional data for representative compounds, it does not include isolated IC50 or Ki values for the specific compound 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide. Therefore, the H3 receptor targeting is a class-level inference supported by the patent's general claims and the compound's structural compliance with the Markush formula [1].
| Evidence Dimension | Target engagement (Histamine H3 Receptor) |
|---|---|
| Target Compound Data | Not publicly reported as a discrete value; structural inclusion in patent claims. |
| Comparator Or Baseline | Other cyclopropyl amide derivatives within the same patent family showing inverse agonism at H3. |
| Quantified Difference | Not calculable due to absence of numeric data for the target compound. |
| Conditions | Patent disclosure: in vitro H3 receptor functional assays (e.g., GTPγS binding) described generically. |
Why This Matters
Confirmation of intended pharmacological target class is essential for experimental design; without this disclosure, the compound's utility as an H3 receptor probe would be entirely undefined, making procurement a blind risk.
- [1] US Patent 9,029,381 B2, 'Cyclopropyl amide derivatives', issued May 12, 2015. View Source
